

# Comparative pharmacokinetic study of Lenvatinib in different species

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Lenvatinib-d4 |           |
| Cat. No.:            | B12298835     | Get Quote |

# A Comparative Pharmacokinetic Profile of Lenvatinib Across Species

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of Lenvatinib, a multi-targeted tyrosine kinase inhibitor, across several species, including humans, monkeys, rats, and mice. The data presented is essential for the extrapolation of preclinical findings to clinical trial design and for understanding the disposition of this anti-cancer agent.

## Comparative Pharmacokinetic Parameters of Lenvatinib

The following table summarizes the key pharmacokinetic parameters of Lenvatinib following oral administration in various species. These parameters are crucial for assessing the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.



| Parameter                       | Human                  | Monkey<br>(Cynomolgus) | Rat (Sprague-<br>Dawley) | Mouse (ICR)     |
|---------------------------------|------------------------|------------------------|--------------------------|-----------------|
| Dose (mg/kg)                    | ~0.34 (24 mg/70<br>kg) | 3                      | 3                        | 3               |
| Cmax (ng/mL)                    | 210 - 520[1]           | 1380 ± 202             | 6170 ± 1030              | 1970            |
| Tmax (hr)                       | 1 - 4[2][3][4]         | 1.0 (1.0 - 2.0)        | 0.5 (0.5 - 1.0)          | 1.0 (0.5 - 1.0) |
| AUC₀-inf<br>(ng⋅h/mL)           | 1610 - 6960[1]         | 5110 ± 891             | 20700 ± 2200             | 5600            |
| Terminal Half-life<br>(t½) (hr) | ~28[2][3][4]           | 3.33 ± 0.43            | 3.61 ± 0.35              | 1.74            |
| Oral<br>Bioavailability<br>(%)  | ~85%                   | 78.4 ± 13.7            | 68.7 ± 7.3               | 64.4            |

Data for monkey, rat, and mouse are from Mizuo & Mano, 2023.[5] Human data is compiled from multiple clinical studies.

## **Experimental Protocols**

The pharmacokinetic data presented in this guide were derived from studies employing standardized and validated methodologies. Below is a representative experimental protocol for a comparative pharmacokinetic study of Lenvatinib.

### **Animal Studies (Mouse, Rat, Monkey)**

- 1. Animal Handling and Dosing:
- Male ICR mice, Sprague-Dawley rats, and cynomolgus monkeys were used.[5]
- Animals were fasted overnight prior to oral administration of Lenvatinib.
- Lenvatinib was formulated as a suspension and administered via oral gavage.
- 2. Sample Collection:



- Blood samples were collected serially from a suitable vein (e.g., tail vein in rodents, femoral vein in monkeys) at predetermined time points post-dosing.[5]
- For monkeys, typical collection time points were pre-dose, and at 5, 15, and 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[5]
- Plasma was separated by centrifugation and stored at -20°C or lower until analysis.
- 3. Bioanalytical Method:
- Plasma concentrations of Lenvatinib were determined using a validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.[5]
- The method involved protein precipitation to extract the drug from the plasma matrix.
- The lower limit of quantification was typically around 5 ng/mL.[5]

#### **Human Studies**

- 1. Study Population and Dosing:
- Studies were conducted in adult patients with various types of solid tumors.
- Lenvatinib was administered orally as capsules, typically at a dose of 24 mg once daily.
- 2. Sample Collection:
- Blood samples for pharmacokinetic analysis were collected at pre-dose and at multiple time points post-dose on day 1 and at steady-state (e.g., day 15).
- A typical sampling schedule would include pre-dose, 1, 2, 4, 8, and 24 hours post-dose.
- 3. Bioanalytical Method:
- Plasma concentrations of Lenvatinib were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers high sensitivity and specificity.



## **Visualizing the Data and Processes**

To further aid in the understanding of Lenvatinib's mechanism and the experimental procedures, the following diagrams have been generated.



Click to download full resolution via product page

Caption: Lenvatinib's mechanism of action, inhibiting multiple receptor tyrosine kinases.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Population pharmacokinetic analysis of lenvatinib in healthy subjects and patients with cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Cross-species comparison in nonclinical pharmacokinetics of lenvatinib by a simple HPLC with ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative pharmacokinetic study of Lenvatinib in different species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12298835#comparative-pharmacokinetic-study-of-lenvatinib-in-different-species]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com